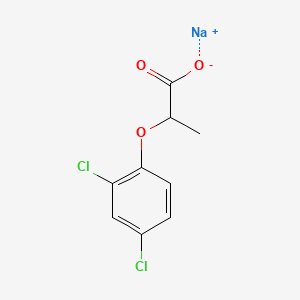
Dichlorprop-sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorprop-sodium is a synthetic herbicide used for post-emergence control of annual and perennial broad-leaved weeds and some brush species. It is a selective, systemic herbicide that is absorbed through the leaves and translocates to the roots, causing stem and leaf malformations leading to the death of the plant . The compound is commonly used in cereals, including wheat and barley, as well as in non-crop situations such as right-of-way, commercial, and industrial sites .
Preparation Methods
Dichlorprop-sodium can be synthesized through various methods. One common synthetic route involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with sodium hydroxide to produce this compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Chemical Reactions Analysis
Dichlorprop-sodium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used but often include various chlorinated and hydroxylated derivatives .
Scientific Research Applications
Dichlorprop-sodium has a wide range of scientific research applications:
Mechanism of Action
Dichlorprop-sodium acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It induces uncontrolled growth and eventually leads to the death of susceptible plants. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes, causing abnormal cell division and growth . This results in malformations of stems and leaves, ultimately leading to plant death .
Comparison with Similar Compounds
Dichlorprop-sodium is similar in structure and function to other chlorophenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and mecoprop. These compounds share a common mechanism of action as synthetic auxins and are used for similar purposes in weed control . this compound is unique in its specific activity and selectivity for certain weed species .
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
- Dicamba
This compound’s unique properties and effectiveness make it a valuable tool in agricultural and environmental management.
Biological Activity
Dichlorprop-sodium, a herbicide belonging to the chlorophenoxy family, is primarily used for controlling broadleaf weeds. This compound has been extensively studied for its biological activity, including its effects on various organisms and potential toxicity. This article reviews the biological activity of this compound, focusing on its metabolism, toxicity, and ecological impact, supported by data tables and relevant case studies.
This compound is a salt form of dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid). It acts by mimicking the natural plant hormone auxin, leading to uncontrolled growth in susceptible plants. This herbicidal action disrupts normal growth processes, ultimately causing plant death.
Metabolism and Excretion
Research indicates that this compound undergoes rapid metabolism in vivo. A significant metabolite detected in urine and fecal samples is dichlorprop-P acid, with the parent compound not being detected post-administration. Studies show that approximately 92% of administered radioactivity is excreted as dichlorprop-P acid within 48 hours, highlighting its efficient metabolic conversion and elimination from the body .
Acute Toxicity
This compound exhibits moderate acute toxicity when ingested. In studies involving animal models, it was observed that high doses led to clinical signs such as diarrhea and decreased plasma triglyceride concentrations. The No Observed Effect Level (NOEL) was determined to be 175 ppm based on systemic toxicity indicators .
Chronic Toxicity
Chronic exposure studies have shown that this compound can cause significant health effects. In a study involving B6C3F1 mice over 78 weeks, the highest doses resulted in reduced body weight gain and increased incidence of nephropathy . In Beagle dogs subjected to long-term dietary exposure, histopathological changes in kidneys were noted at higher doses .
Ecotoxicological Impact
This compound's environmental impact has also been assessed. Its presence in agricultural runoff can affect non-target organisms. For example, studies on soil microbial communities indicated that this compound can induce proliferation of certain microbial populations while inhibiting others, thus altering soil health and nutrient cycling .
Case Study: Human Poisoning Incidents
A notable case involved a young female farmer who ingested this compound in a suicide attempt. Despite receiving intensive care, she succumbed to complications related to renal failure induced by the toxin. This incident underscores the potential for severe outcomes associated with accidental or intentional ingestion of this herbicide .
Research Findings Summary Table
Properties
CAS No. |
84731-65-7 |
|---|---|
Molecular Formula |
C9H7Cl2NaO3 |
Molecular Weight |
257.04 g/mol |
IUPAC Name |
sodium;2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.Na/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
XWAFIZUTHLRWBE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















